1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by the presence of piperidine and sulfonyl groups attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidine Groups: The piperidine groups can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one: Similar structure but lacks the methyl group on the piperidine ring.
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-4(1H)-one: Similar structure but with a different position of the sulfonyl group.
Uniqueness
1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15-8-12-21(13-9-15)27(25,26)17-7-5-10-20(19(17)24)14-18(23)22-11-4-3-6-16(22)2/h5,7,10,15-16H,3-4,6,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDDWOLMKYHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCCCC3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.